PL-017 (Tfa)

Description

BenchChem offers high-quality PL-017 (Tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PL-017 (Tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H38F3N5O7 |

|---|---|

Molecular Weight |

649.7 g/mol |

IUPAC Name |

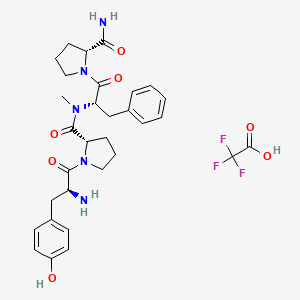

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H37N5O5.C2HF3O2/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20;3-2(4,5)1(6)7/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36);(H,6,7)/t22-,23+,24-,25-;/m0./s1 |

InChI Key |

WVSGZSQDHSSSHQ-DKVOZMMNSA-N |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PL 017 (Tfa): A Selective μ-Opioid Receptor Agonist

It appears there may be some ambiguity in the designation "PL-017," as it is associated with multiple distinct therapeutic agents. To provide the most accurate and relevant technical guide, this document will focus on the well-characterized research compound PL 017 (Tfa), a selective μ-opioid receptor agonist . The "(Tfa)" designation indicates that the compound is supplied as a trifluoroacetate salt, a common practice for peptide-based molecules to ensure stability and solubility.

This guide will delve into the molecular mechanism of action of PL 017 as a μ-opioid receptor agonist, providing a detailed overview for researchers, scientists, and drug development professionals.

Introduction and Compound Profile

PL 017 is a synthetic peptide-based compound that exhibits high selectivity and affinity for the μ-opioid receptor (MOR).[1] As a selective agonist, its primary mechanism of action involves binding to and activating this receptor, which is a key component of the endogenous opioid system responsible for modulating pain, mood, and reward. The trifluoroacetic acid (Tfa) salt form is a standard preparation for this type of compound, aiding in its handling and experimental application.[2]

Table 1: Compound Profile of PL 017

| Parameter | Value | Source |

| Compound Name | PL 017 | [1][3] |

| Compound Class | Peptide | [3] |

| Molecular Target | μ-opioid receptor (MOR) | [1] |

| Action | Selective Agonist | [1] |

| CAS Number | 83397-56-2 | [1] |

| Counterion | Trifluoroacetic acid (Tfa) | [2] |

Core Mechanism of Action: μ-Opioid Receptor Activation

The pharmacological effects of PL 017 are mediated through its interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of PL 017 to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Receptor Binding and Selectivity

PL 017 demonstrates high selectivity for the μ-opioid receptor over other opioid receptor subtypes, such as the δ-opioid receptor.[1] This selectivity is crucial for its specific pharmacological profile and minimizes off-target effects.

Table 2: Receptor Binding Affinity of PL 017

| Receptor Site | IC₅₀ (nM) | Assay Conditions | Source |

| μ-opioid receptor | 5.5 | Inhibition of ¹²⁵I-FK 33,824 binding | [1] |

| δ-opioid receptor | > 10,000 | Inhibition of ¹²⁵I-DADLE binding | [1] |

G-Protein Coupling and Downstream Signaling

Upon agonist binding, the activated MOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein (typically Gαi/o). This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both dissociated components then modulate the activity of downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing potassium ion efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

-

The Gβγ dimer also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequently decreasing the release of neurotransmitters such as glutamate and substance P from presynaptic terminals.

-

This cascade of events ultimately results in a reduction of neuronal excitability and nociceptive transmission, producing analgesic effects.

Caption: Signaling pathway of PL 017 via the μ-opioid receptor.

Physiological Effects

Central administration of PL 017 in animal models has been shown to produce a range of physiological effects that are consistent with μ-opioid receptor agonism. These effects are naloxone-reversible, confirming their mediation through opioid receptors.[1]

-

Analgesia: The primary therapeutic effect, resulting from the inhibition of nociceptive signaling pathways.

-

Catalepsy: A state of immobility and muscular rigidity.

-

Hyperthermia: An elevation in body temperature.

Experimental Protocols for Characterization

The mechanism of action of PL 017 can be elucidated through a series of in vitro and in vivo experiments.

In Vitro: Radioligand Binding Assay

This assay is used to determine the binding affinity and selectivity of PL 017 for the μ-opioid receptor.

Objective: To quantify the IC₅₀ of PL 017 at the μ- and δ-opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the μ- or δ-opioid receptor.

-

Radioligand Incubation: Incubate the membrane preparations with a known concentration of a radiolabeled ligand specific for the receptor of interest (e.g., ¹²⁵I-FK 33,824 for MOR, ¹²⁵I-DADLE for DOR).

-

Competitive Binding: Add increasing concentrations of unlabeled PL 017 to the incubation mixture to compete with the radioligand for receptor binding.

-

Separation and Scintillation Counting: Separate the bound from unbound radioligand via filtration and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of PL 017 to determine the IC₅₀ value (the concentration of PL 017 that inhibits 50% of radioligand binding).

Caption: Workflow for a competitive radioligand binding assay.

In Vivo: Hot Plate Test for Analgesia

This is a common behavioral assay in rodents to assess the analgesic properties of a compound.

Objective: To evaluate the analgesic effect of centrally administered PL 017.

Methodology:

-

Animal Acclimation: Acclimate rats to the testing environment.

-

Baseline Measurement: Place each rat on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping).

-

Compound Administration: Administer PL 017 centrally (e.g., intracerebroventricularly). A control group should receive a vehicle.

-

Post-treatment Measurement: At various time points after administration, re-test the animals on the hot plate and record their response latencies.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the degree and duration of analgesia. A significant increase in latency indicates an analgesic effect.

-

Naloxone Reversal (Confirmation): In a separate group of animals, co-administer the opioid antagonist naloxone with PL 017 to confirm that the observed analgesia is opioid receptor-mediated.

Conclusion

PL 017 (Tfa) is a potent and selective μ-opioid receptor agonist. Its mechanism of action is centered on the activation of the MOR, leading to the inhibition of adenylyl cyclase and modulation of ion channels through G-protein signaling. This cascade of intracellular events results in reduced neuronal excitability and the suppression of nociceptive signaling, which manifests as analgesia and other physiological effects observed in vivo. The high selectivity of PL 017 for the μ-opioid receptor makes it a valuable tool for research into the opioid system and a potential lead compound for the development of novel analgesics.

References

-

BioCrick. PL 017 | CAS:83397-56-2 | Selective μ agonist. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. PL017 | Ligand page. [Link]

-

PubChem. Trifluoroacetic acid | CF3COOH | CID 6422. [Link]

Sources

PL-017 (Tfa) safety and handling precautions

Technical Monograph: Safety, Handling, and Stability of PL-017 (Bremelanotide) Trifluoroacetate

Core Identity & Physicochemical Matrix

PL-017 is the catalog designation frequently assigned to Bremelanotide (PT-141) , a synthetic heptapeptide analogue of

Understanding the salt form is not merely a labeling formality; it dictates the solubility profile, pH behavior in solution, and cellular toxicity thresholds. The Tfa counter-ion is a remnant of Reverse-Phase HPLC (RP-HPLC) purification, where Trifluoroacetic acid is used as an ion-pairing agent to resolve hydrophobic peptides.

Table 1: Physicochemical Specifications

| Property | Technical Specification |

| Common Name | Bremelanotide (PT-141) |

| Catalog Code | PL-017 |

| Sequence | Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH |

| Molecular Formula | |

| Molecular Weight | 1025.2 g/mol (Free Base) |

| Salt Form | Trifluoroacetate (Tfa) |

| Tfa Content | Typically 10–35% (w/w) depending on basic residue stoichiometry |

| Solubility | Water: High (>10 mg/mL); Acidic Buffers: High; PBS (pH 7.4): Moderate |

| Isoelectric Point (pI) | ~9.2 (Basic) |

The "Tfa Factor": Implications for Research

As a Senior Scientist, I must emphasize that PL-017 (Tfa) is not identical to PL-017 (Acetate) . The presence of the trifluoroacetate anion introduces specific variables into your experimental design that must be controlled.

-

Cytotoxicity in In Vitro Assays: Tfa is a strong acid (

). In cell culture, residual Tfa can inhibit osteoblast proliferation and alter ion channel function at concentrations as low as -

pH Shift: Reconstituting a Tfa salt in unbuffered water will yield an acidic solution (pH 3.0–4.0). This can cause immediate precipitation if added directly to a pH-sensitive high-protein medium without prior neutralization.

-

Spectroscopic Interference: Tfa absorbs UV light below 220 nm, potentially interfering with concentration verification if using deep UV absorbance.

Recommendation: For sensitive bioassays (e.g., cAMP accumulation in MC4R-expressing HEK293 cells), consider performing an ion exchange (Tfa

Protocol: Self-Validating Reconstitution & Storage

This protocol is designed to ensure stoichiometric accuracy and peptide stability . It moves beyond simple "mixing" to a validated workflow.

Step-by-Step Methodology

-

Thermal Equilibration:

-

Remove the lyophilized vial from -20°C storage.

-

CRITICAL: Allow the vial to reach room temperature (approx. 20 mins) before opening. Opening a cold vial introduces condensation, causing hydrolysis of the peptide backbone.

-

-

Gravimetric Verification (The "Self-Check"):

-

Do not assume the label weight (e.g., "10 mg") is the exact net peptide content (NPC).

-

Weigh the vial before and after reconstitution if high precision is required, or use

extinction coefficients (

-

-

Solvent Addition:

-

For Short-Term Use (<1 week): Reconstitute in sterile bacteriostatic water (0.9% benzyl alcohol) to prevent microbial growth.

-

For Cell Culture: Reconstitute in sterile PBS or water. Note: If using PBS, add a small volume of water first to dissolve the Tfa salt, then dilute with PBS to avoid "salting out" precipitation.

-

-

pH Verification:

-

Spot-test the pH of the reconstituted solution. If pH < 5.0 and the application is in vivo, neutralize carefully with dilute NaOH or dilute into a buffered vehicle.

-

-

Aliquot Strategy:

-

Never freeze-thaw the bulk vial more than once. Aliquot into single-use volumes (e.g., 100 µL) in low-bind polypropylene tubes. Flash freeze in liquid nitrogen if available, then store at -20°C or -80°C.

-

Visualization: Reconstitution Logic Flow

Figure 1: Decision tree for the safe reconstitution of Tfa-salt peptides to minimize degradation and pH shock.

Safety & Toxicology Profile

Handling PL-017 requires adherence to Biosafety Level 1 (BSL-1) standards, upgraded to BSL-2 practices if handling high concentrations due to its potent pharmacological activity.

A. Pharmacological Hazards (API)

PL-017 is a potent non-selective agonist of melanocortin receptors (MC1R, MC4R).

-

Cardiovascular: MC4R activation induces transient increases in systolic blood pressure and heart rate. Researchers handling powder must avoid inhalation to prevent systemic absorption.

-

Gastrointestinal: High-dose exposure can induce severe nausea and vomiting (central MC4R effect).

-

Dermatological: Chronic exposure may lead to skin hyperpigmentation (MC1R effect).

B. Chemical Hazards (Tfa Salt)

-

Inhalation: Lyophilized dust is a respiratory irritant. Use a fume hood or a biosafety cabinet when weighing powder.

-

Skin Contact: Tfa salts are mild irritants. Wash immediately with soap and water upon contact.

Experimental Workflow: From Vial to Data

The following diagram illustrates the validated workflow for utilizing PL-017 in a receptor signaling assay (e.g., cAMP accumulation), highlighting the critical "Ion Exchange" step often missed by junior researchers.

Figure 2: Workflow incorporating the critical decision point for Tfa removal in sensitive biological assays.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9941379, Bremelanotide. Retrieved from [Link]

-

Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

- Sperry, J. B., et al. (2016).Salt Selection in Drug Discovery and Development. In Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry.

-

FDA Center for Drug Evaluation and Research (2019). Vyleesi (bremelanotide) Prescribing Information. Retrieved from [Link][1][4]

-

Peptide Sciences (2025). PT-141 (Bremelanotide) 10mg - Chemical Profile. Retrieved from [Link]

Sources

- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com.cn [genscript.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Bremelanotide | C50H68N14O10 | CID 9941379 - PubChem [pubchem.ncbi.nlm.nih.gov]

Trifluoroacetic Acid (TFA): A Technical Guide for Organic Synthesis & Analysis

Executive Summary

Trifluoroacetic acid (TFA,

Part 1: Physicochemical Profile & Solvent Properties[1]

TFA is an analogue of acetic acid where the methyl hydrogens are replaced by fluorine. The strong electron-withdrawing inductive effect of the trifluoromethyl group stabilizes the carboxylate anion, resulting in an acidity approximately 34,000 times stronger than acetic acid.

| Property | Value | Technical Implication |

| Molecular Formula | High fluorine content dictates lipophilicity and ion-pairing capability. | |

| Molecular Weight | 114.02 g/mol | High density relative to water. |

| Boiling Point | 72.4 °C | Volatile; easily removed via rotary evaporation (unlike methanesulfonic acid). |

| Density | 1.489 g/mL | Forms a distinct lower layer in biphasic aqueous extractions if not miscible. |

| ~0.23 | Strong enough to protonate weak bases and cleave acid-labile esters/carbamates. | |

| Solubility | Miscible | Miscible with water, DCM, THF, Acetonitrile; excellent solvent for protected peptides. |

Part 2: The Workhorse of Peptide Chemistry (SPPS)

The most critical application of TFA is the global deprotection and cleavage of peptides from resin in Fmoc-based SPPS. This process is not merely hydrolysis; it is a controlled fragmentation reaction that generates highly reactive carbocations.

The Cleavage Mechanism

Upon exposure to high concentrations of TFA (usually 90-95%), acid-labile linkers (e.g., Rink Amide, Wang) and side-chain protecting groups (e.g., Boc, t-Butyl, Trityl) are protonated. The subsequent bond cleavage releases the peptide and generates stabilized carbocations (e.g., t-butyl cations, trityl cations).

The Critical Risk: Without intervention, these electrophilic carbocations will re-alkylate nucleophilic residues on the peptide (Cysteine, Tryptophan, Methionine, Tyrosine), leading to irreversible modification and low purity.

The Role of Scavengers

To prevent re-alkylation, "scavengers" are added to the TFA cocktail. These are highly nucleophilic species that preferentially trap the carbocations.

Diagram 1: SPPS Cleavage & Scavenging Mechanism

Caption: Mechanism of resin cleavage showing the competitive trapping of reactive carbocations by scavengers to prevent peptide alkylation.

Standard Protocols & Cocktails

| Cocktail Name | Composition (v/v) | Application |

| Standard (TIS) | TFA (95%), TIS (2.5%), | General purpose. TIS (Triisopropylsilane) is a bulky, effective hydride donor/scavenger. |

| Reagent K | TFA (82.5%), Phenol (5%), | For peptides with Cys, Met, Trp. EDT (Ethanedithiol) prevents oxidation; Phenol protects Tyr. |

| Reagent B | TFA (88%), Phenol (5%), | "Odorless" alternative to Reagent K (avoids EDT). Good for Trp-containing peptides.[1] |

Protocol:

-

Wash resin with DCM to remove DMF (DMF can cause formylation during cleavage).

-

Add Cleavage Cocktail (10-20 mL per gram of resin).

-

Shake at room temperature for 2-3 hours.

-

Filter resin; concentrate filtrate via nitrogen stream or rotary evaporation (do not dry completely).

-

Precipitate peptide by adding cold diethyl ether (10x volume). Centrifuge to pellet.

Part 3: Protective Group Manipulations (Boc Chemistry)

While Fmoc chemistry uses TFA for final cleavage, Boc (tert-butyloxycarbonyl) chemistry relies on TFA for the repetitive removal of the N-terminal amine protecting group.

Mechanism of Boc Deprotection

The reaction is an acid-catalyzed elimination. The carbonyl oxygen is protonated, leading to the collapse of the carbamate into a carbamic acid and a tert-butyl cation.[2] The carbamic acid spontaneously decarboxylates.

Diagram 2: Boc Deprotection Pathway

Caption: Acid-catalyzed cleavage of the Boc group yielding the amine salt, isobutylene, and CO2.[2]

Operational Note: The generation of

Part 4: Analytical Utility (HPLC & LC-MS)

TFA is the most common mobile phase modifier (typically 0.1% v/v) in Reversed-Phase HPLC for peptides and proteins.

The Ion-Pairing Effect

Peptides often contain basic residues (Arg, Lys, His) that are positively charged at acidic pH. These charges make the peptide hydrophilic, causing poor retention and peak tailing on hydrophobic C18 columns.

-

Mechanism: The Trifluoroacetate anion (

) pairs with the positively charged peptide residues. The lipophilic

Diagram 3: HPLC Ion-Pairing Equilibrium

Caption: Formation of hydrophobic ion pairs between peptide cations and TFA anions enhances interaction with C18 columns.

The LC-MS Suppression Issue

While TFA improves peak shape (UV detection), it is problematic for Mass Spectrometry.[3][4]

-

Signal Suppression: TFA anions form strong ion pairs in the gas phase (electrospray ionization), preventing the peptide from ionizing effectively.[3] This can reduce sensitivity by 10-100x.

-

Solution: For sensitive LC-MS, Formic Acid (0.1%) is preferred, though peak shapes may broaden. Alternatively, "TFA fix" reagents (propionic acid/isopropanol) can be added post-column to displace TFA.

Part 5: Synthetic Transformations (Oxidation)

Beyond deprotection, TFA is a potent medium for oxidation reactions.

-

Peroxytrifluoroacetic Acid: Formed in situ by mixing TFA with Hydrogen Peroxide (

).[5] -

Reactivity: It is a much stronger oxidant than peracetic acid due to the electron-withdrawing fluorine atoms.

-

Application: It is capable of oxidizing electron-deficient alkenes to epoxides, converting ketones to esters (Baeyer-Villiger), and oxidizing arylamines to nitroarenes.

Part 6: Safety, Handling & Environmental Impact[7]

Safety Profile

-

Corrosivity: TFA causes severe skin burns and eye damage. It penetrates skin rapidly. Double-gloving (Nitrile over Laminate) is recommended.

-

Inhalation: High volatility means it must be handled in a fume hood. Inhalation causes severe respiratory irritation.

The "Forever Chemical" Context (PFAS)

TFA is structurally a short-chain Per- and Polyfluoroalkyl Substance (PFAS).[6]

-

Persistence: The

bond is exceptionally stable. TFA does not biodegrade and accumulates in aquatic environments. -

Regulatory Outlook: The EU and other bodies are scrutinizing TFA under broad PFAS restrictions. It is a breakdown product of HFO refrigerants and agricultural pesticides.[6]

-

Green Alternatives:

-

SPPS: Methanesulfonic Acid (MSA) or HCl in organic solvents (like HFIP) are being investigated as non-fluorinated alternatives for deprotection.

-

HPLC: Formic acid or Ammonium Acetate are eco-friendlier mobile phase modifiers, though method re-optimization is required for resolution.

-

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. (Detailed study on Scavengers/Reagent K). Link

-

Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Ion Pairing mechanisms). Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

European Chemicals Agency (ECHA). (2023).[6] PFAS Restriction Proposal (Context on TFA as a PFAS/Persistent chemical). Link

-

Verma, S. K., et al. (2025). Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes.[5] Royal Society of Chemistry.[7] Link

Sources

Biological Effects of Trifluoroacetic Acid Exposure: Mechanisms, Assessment, and Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoroacetic acid (TFA), a ubiquitous organofluorine compound, presents a paradoxical profile for the scientific community. It is an indispensable tool in chemical synthesis and analytics—notably in peptide manufacturing and HPLC—yet it is also a persistent environmental substance with a growing body of toxicological concern.[1][2] This guide provides a comprehensive technical overview of the biological effects of TFA exposure, tailored for professionals in research and drug development. We move beyond a simple recitation of facts to explore the mechanistic underpinnings of its toxicity, provide actionable experimental protocols for its assessment, and discuss the critical implications for pharmaceutical development. The primary biological effects of TFA are centered on its direct corrosive action as a strong acid and systemic effects, with the liver being a principal target organ.[1][3][4] Emerging evidence also points toward potential reproductive and endocrine disruption.[4][5][6] For the drug development professional, understanding these effects is paramount for risk assessment, particularly when TFA is used as a process reagent or is a known metabolite of a therapeutic candidate.

Introduction: The Dichotomy of Trifluoroacetic Acid

Trifluoroacetic acid (CF₃COOH) is a structurally simple yet chemically potent carboxylic acid. The strong inductive effect of the three fluorine atoms results in a highly acidic compound (pKa ≈ 0.2-0.5) that is miscible with water.[7] This combination of properties makes it an excellent reagent for organic synthesis, particularly for the removal of tert-butoxycarbonyl (Boc) protecting groups in solid-phase peptide synthesis, and as a volatile ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC) for purifying peptides and proteins.[1]

However, the stability of the carbon-fluorine bond also renders TFA environmentally persistent.[2] It is the final degradation product of numerous widely used compounds, including certain fluorinated anesthetics (e.g., halothane), hydrofluoroolefin (HFO) refrigerants, and various pesticides.[1][2][8] Consequently, TFA is now ubiquitously detected in environmental water sources, soil, and even in human blood and plant-based foods, leading to increasing scrutiny of its long-term biological effects.[4][9]

Toxicokinetics: The Journey of TFA in the Body

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is fundamental to assessing its toxic potential. TFA exhibits a straightforward but concerning toxicokinetic profile.

-

Absorption: TFA is readily absorbed through multiple routes, including ingestion, inhalation, and dermal contact.[3]

-

Distribution: Following absorption, it distributes throughout the body, primarily in extracellular fluids, and has been shown to cross the placental barrier.[3][4] Despite its hydrophilicity, it is found in human blood serum, likely due to protein binding.[9]

-

Metabolism: A key feature of TFA is its metabolic stability. It is not significantly metabolized in the body.[3] This is a critical point; its toxicity is due to the parent compound itself, not a reactive metabolite, with the notable exception of immune responses to TFA-adducted proteins following halothane exposure.[8]

-

Excretion: TFA is primarily excreted unchanged via the kidneys and urine.[3][10] However, its elimination can be slow, and continuous low-level exposure from environmental and dietary sources raises concerns about the potential for long-term accumulation.[3]

Caption: Simplified ADME pathway for Trifluoroacetic Acid (TFA) in a mammalian system.

Core Biological Effects and Mechanisms of Action

The biological impact of TFA can be broadly categorized into local corrosive effects, stemming from its strong acidity, and systemic effects observed in target organs.

Hepatotoxicity: The Primary Systemic Target

The liver is consistently identified as a primary target organ for TFA toxicity in animal studies.[4][11] The effects range from adaptive changes to overt damage.

-

Mechanisms of Hepatotoxicity:

-

Liver Enlargement and Hypertrophy: Rodent studies have shown that exposure to TFA can lead to mild liver hypertrophy (an increase in cell size).[4] This is often considered an adaptive response to increased metabolic load but can be a precursor to toxicity.

-

Enzyme Elevation: Long-term exposure, even at low concentrations, has been linked to elevated levels of serum alanine transaminase (ALT), a key biomarker of hepatocellular injury.[5]

-

Halothane-Induced Hepatitis: A classic example of TFA-related toxicity involves the anesthetic halothane. Halothane is metabolized by cytochrome P450 enzymes to a trifluoroacetyl chloride intermediate, which then forms trifluoroacetyl (TFA) adducts on liver proteins. These neoantigens can trigger an immune response, leading to severe, sometimes fatal, immune-mediated hepatitis.[1][8] This highlights a specific mechanism where TFA, acting as a hapten, incites an immunotoxicological response.

-

Caption: Postulated pathways for TFA-related hepatotoxicity.

Table 1: Summary of Selected Toxicological Data for TFA

| Endpoint | Species | Exposure Route | Observed Effect | NOAEL/LOAEL | Reference |

|---|---|---|---|---|---|

| Liver Effects | Rat | 90-day feeding | Mild liver hypertrophy | >1000 mg/kg bw/day (lead effect) | [4] |

| ALT Elevation | Human | Drinking Water (Inferred) | Potential for elevated ALT | Not established | [5] |

| Reproductive Toxicity | Rabbit | Oral | Embryo-fetal developmental toxicity | Not specified | [2][4] |

| Aquatic Toxicity | General | Water | Harmful to aquatic life with long-lasting effects | Not specified |[4] |

Endocrine and Reproductive Toxicity

Recent findings have shifted some focus toward TFA's potential as an endocrine and reproductive toxicant.

-

Reproductive Effects: Based on evidence of embryo-fetal developmental toxicity in rabbits, German authorities have submitted a proposal to classify TFA as a presumed human reproductive toxicant (Category 1B).[4][6] This is a significant development that could lead to much stricter regulatory controls.

-

Thyroid Function: While direct evidence is limited, concern has been raised about the potential for TFA to interfere with thyroid function.[5] This hypothesis is based on the known effects of other halogenated compounds on the thyroid system and warrants further investigation.[5]

Local Corrosive Effects

As a strong acid, direct contact with concentrated TFA causes severe corrosive injuries.[1] In a laboratory or manufacturing setting, this is the most immediate hazard.

-

Dermal: Causes severe skin burns that are often slow to heal.[1]

-

Ocular: Can cause permanent eye damage.[12]

-

Respiratory: Inhalation of vapors can severely irritate the mucous membranes and respiratory tract, potentially leading to pulmonary edema.[1][12]

Methodologies for Assessing TFA-Induced Biological Effects

For researchers investigating the effects of TFA or for drug development professionals needing to screen for its potential toxicity, a tiered approach using both in vitro and in vivo models is recommended.

Protocol 1: In Vitro Assessment of TFA-Induced Hepatotoxicity

Causality: This protocol is designed to rapidly screen for direct cytotoxic and metabolic effects of TFA on human liver cells, providing a mechanistic basis for any effects observed in vivo. The choice of HepG2 cells provides a well-characterized, human-derived model, and the selected endpoints cover key indicators of cell death, membrane integrity, and oxidative stress.

Methodology:

-

Cell Culture:

-

Culture human hepatoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Exposure:

-

Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Prepare a range of TFA concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) in serum-free medium. Neutralize the TFA solutions to pH 7.4 with NaOH to distinguish systemic toxicity from acid-induced cytotoxicity. Include a vehicle control (medium, pH 7.4).

-

Replace the culture medium with the TFA-containing medium and incubate for 24, 48, or 72 hours.

-

-

Endpoint Assays:

-

Cell Viability (MTT Assay): After incubation, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

Membrane Integrity (LDH Assay): Collect the supernatant before adding MTT. Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure LDH release, an indicator of cell membrane damage.

-

Oxidative Stress (DCFH-DA Assay): In a separate plate, load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes before a shorter TFA exposure (e.g., 2-4 hours). Measure the fluorescence (excitation/emission ~485/535 nm) to quantify intracellular reactive oxygen species (ROS) generation.

-

Caption: Experimental workflow for in vitro assessment of TFA hepatotoxicity.

Protocol 2: 28-Day In Vivo Oral Toxicity Study in Rodents

Causality: This protocol follows a standard regulatory toxicology design to assess the systemic effects of repeated TFA exposure. The 28-day duration allows for the development of sub-chronic effects, and the chosen endpoints (serum chemistry, histopathology) are the gold standard for identifying target organ toxicity, particularly in the liver.

Methodology:

-

Animal Model:

-

Use 8-week-old Sprague-Dawley rats, 10 per sex per group. Acclimatize animals for at least one week.

-

-

Dosing:

-

Administer TFA via drinking water at concentrations of 0, 30, 100, and 300 mg/kg/day for 28 consecutive days. The control group receives untreated drinking water.

-

Monitor water consumption and body weights daily.

-

-

Terminal Procedures:

-

At day 29, anesthetize animals and collect blood via cardiac puncture for serum biochemistry analysis (including ALT, AST, ALP, and bilirubin).

-

Perform a full necropsy. Weigh key organs (liver, kidneys, thyroid, spleen).

-

-

Histopathology:

-

Preserve the liver, kidneys, and thyroid in 10% neutral buffered formalin.

-

Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

A board-certified veterinary pathologist should perform a microscopic examination of the tissues to identify any treatment-related changes (e.g., hypertrophy, necrosis, inflammation).

-

Implications for Drug Development and Research

The dual role of TFA as both a useful reagent and a potential toxicant creates specific challenges.

-

Residual Solvent in APIs: When TFA is used in peptide synthesis, it is considered a process-related impurity. Regulatory agencies require that its levels in the final Active Pharmaceutical Ingredient (API) be quantified and controlled to a safe level. The findings on liver and reproductive toxicity will likely influence the setting of these acceptable daily exposure limits.

-

Confounding Factor in Toxicology Studies: Researchers must be aware that TFA can be a confounding factor. If a novel peptide API purified with TFA shows unexpected liver toxicity in a preclinical study, it is crucial to determine whether the effect is from the peptide itself or from residual TFA. A robust analytical method to quantify TFA in the test article is essential.

-

Metabolite of Fluorinated Drugs: If a new drug candidate is fluorinated, its metabolic profile must be thoroughly investigated to see if TFA is a metabolite. If so, the toxicological profile of TFA itself becomes part of the drug's overall safety assessment.

Conclusion and Future Directions

Trifluoroacetic acid is a compound of significant interest due to its widespread use and environmental persistence. The current body of evidence clearly indicates that while acute systemic toxicity is low, chronic exposure presents potential risks, primarily to the liver, and possibly to the reproductive system.[6][8] For scientists and drug developers, the key is awareness and management. The use of TFA in synthesis and purification demands rigorous control and quantification of residuals in final products.

Significant knowledge gaps remain, particularly regarding the effects of long-term, low-dose human exposure and the full spectrum of its potential endocrine-disrupting activities.[3] Future research should focus on elucidating the precise molecular initiating events of TFA toxicity and on conducting long-term studies that more accurately reflect the chronic exposure scenario faced by the general population.

References

-

Wikipedia contributors. (2024). Trifluoroacetic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Iacobuzio, R., et al. (2024). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. MDPI. [Link]

-

R&HVACR. (2021). New Report on HFO/TFA Effects Points to Potential Harm to Liver and Thyroid Function. [Link]

-

Brazier, J. A., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]

-

ResearchGate. (n.d.). TFA displays anti-inflammatory and anti-viral effects in vitro. [Link]

-

Neubauer, N., et al. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. PMC. [Link]

-

AGES. (n.d.). Trifluoroacetic acid - Trifluoressigsäure TFA. [Link]

-

Dekant, W., & Dekant, S. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology. [Link]

-

Arp, H. P., et al. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology. [Link]

-

PFASfree. (n.d.). About TFA. [Link]

-

Solomon, K. R., et al. (2016). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and Its Salts: Relevance to Substances Regulated Under the Montreal and Kyoto Protocols. Ozone Secretariat. [Link]

-

Health and Environment Alliance. (2025). Ultrashort-Chain PFAS: The global threat of trifluoroacetic acid. YouTube. [Link]

-

Collaborative for Health & Environment. (2025). The global threat of trifluoroacetic acid (TFA). [Link]

-

Neubauer, N., et al. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. MDPI. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. NJ.gov. [Link]

-

Arp, H. P., et al. (2024). The global threat from the irreversible accumulation of trifluoroacetic acid (TFA). ChemRxiv. [Link]

-

Natural Refrigerants. (2025). How Harmful Is TFA?. [Link]

-

ACS Publications. (2026). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega. [Link]

-

Digital Journal. (2025). Trifluoroacetic Acid TFA Market Outlook 2025-2032. [Link]

Sources

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. pfasfree.org.uk [pfasfree.org.uk]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. coolsafe.org.nz [coolsafe.org.nz]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. How Harmful Is TFA [naturalrefrigerants.com]

- 10. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The global threat of trifluoroacetic acid (TFA) — Collaborative for Health & Environment [healthandenvironment.org]

- 12. nj.gov [nj.gov]

Technical Monograph: PL-017 (TFA Salt) in Opioid Receptor Research

Designation: PL-017 (Tyr-Pro-N-MePhe-D-Pro-NH₂)

Form: Trifluoroacetate (TFA) Salt

Application: Selective

Part 1: Executive Technical Overview

PL-017 is a highly potent, synthetic tetrapeptide analog of morphiceptin (a casomorphin derivative). Structurally defined as Tyr-Pro-N-MePhe-D-Pro-NH₂ , it is widely utilized as a pharmacological probe to study

In the research supply chain, PL-017 is predominantly supplied as a Trifluoroacetate (TFA) salt . This form is an artifact of the Solid-Phase Peptide Synthesis (SPPS) manufacturing process, where TFA is the standard reagent for cleaving the peptide from the resin and removing protecting groups.

The Critical Caveat: While the TFA salt form stabilizes the peptide and ensures high solubility, the presence of the trifluoroacetate counter-ion can introduce experimental artifacts, particularly in in vivo models or sensitive cellular assays. This guide provides the technical framework for handling, solubilizing, and—if necessary—exchanging the counter-ion of PL-017 to ensure data integrity.

Part 2: Chemical Identity & Synthesis Origin

To understand the behavior of PL-017 (TFA), one must understand its origin. The peptide is typically synthesized on a Rink Amide resin to yield the C-terminal amide.

Physicochemical Profile

| Parameter | Specification |

| Sequence | Tyr-Pro-(N-Me)Phe-D-Pro-NH₂ |

| Chemical Formula (Free Base) | C₂₉H₃₇N₅O₅ |

| Molecular Weight (Free Base) | ~535.6 g/mol |

| Salt Form | Trifluoroacetate (x CF₃COOH) |

| Stoichiometry | Typically 1–2 moles of TFA per mole of peptide |

| Solubility | High in water, DMSO, and Methanol (due to TFA pairing) |

The Synthesis-Contamination Link

During SPPS, the final step involves treating the resin-bound peptide with a high concentration (95%+) of Trifluoroacetic Acid (TFA). This reaction performs two functions simultaneously:

-

Cleavage: Hydrolysis of the ester/amide bond linking the peptide to the resin.

-

Deprotection: Removal of acid-labile side-chain protecting groups (e.g., Boc or tBu).

Upon precipitation in cold ether, the peptide traps TFA molecules, forming an ionic salt with the basic amine groups (N-terminus and basic side chains). Consequently, "PL-017" from a vial is actually [PL-017-H⁺] [CF₃COO⁻] .

Part 3: The Impact of the TFA Counter-Ion

Researchers often overlook the counter-ion, assuming it is inert. In the context of PL-017, the TFA anion can alter experimental outcomes.

In Vitro Cytotoxicity & pH Shifts

TFA is a strong acid (pKa ~0.23). When dissolving PL-017 TFA in unbuffered media (e.g., pure water or saline), the pH can drop significantly (pH < 3.0), potentially damaging cell cultures or altering receptor binding kinetics before the buffer capacity equilibrates.

-

Mechanism: The free trifluoroacetate ion can cross cell membranes and inhibit cellular proliferation or metabolic assays (e.g., MTT assays) at high concentrations (typically >1 mM).

In Vivo Toxicity

In animal models (e.g., intrathecal or intracerebroventricular injection of PL-017 for analgesia studies), the TFA counter-ion is a known neurotoxin at high doses.

-

Artifact: Behavioral responses attributed to the opioid agonist might actually be confounded by TFA-induced nociception or inflammation.

Part 4: Protocols for Handling and Salt Exchange

If your experimental design requires high concentrations of PL-017 or sensitive in vivo application, you must convert the TFA salt to a biocompatible form (Acetate or Hydrochloride).

Protocol A: Solubilization (Standard Use)

For standard receptor binding assays where buffer concentration is high (>50mM).

-

Calculate Net Peptide Content (NPC): Do not assume the powder is 100% peptide. It is likely 70-80% peptide, with the rest being TFA and water. Check the Certificate of Analysis.

-

Vehicle Selection: Dissolve PL-017 TFA in DMSO (stock solution) rather than water if long-term storage is required, to prevent hydrolytic degradation.

-

Buffering: When diluting into aqueous media, ensure the final buffer (e.g., PBS, HEPES) concentration is sufficient to neutralize the TFA acidity.

Protocol B: TFA-to-Acetate Exchange (Resin Method)

Recommended for in vivo studies to remove toxicity.

Materials:

-

PL-017 TFA Salt[1]

-

Strong Anion Exchange Resin (e.g., Dowex 1x2, Acetate form)

-

0.1 M Acetic Acid

-

Lyophilizer

Workflow:

-

Resin Prep: Wash the anion exchange resin with 1M Acetic acid, then rinse with HPLC-grade water until the eluate is neutral.

-

Loading: Dissolve PL-017 TFA in a minimal volume of water.

-

Exchange: Pass the peptide solution through the resin column. The resin captures the Trifluoroacetate (CF₃COO⁻) ions and releases Acetate (CH₃COO⁻) ions.

-

Elution: Elute with water or 0.1 M Acetic acid.

-

Isolation: Lyophilize the eluate. The resulting powder is PL-017 Acetate .

Protocol C: TFA Removal via HPLC (The "Application Scientist" Method)

If high purity is required alongside salt exchange:

-

Column: C18 Reverse Phase.

-

Mobile Phase A: 10 mM HCl (instead of TFA).

-

Mobile Phase B: Acetonitrile.

-

Process: Run the gradient. The HCl in the mobile phase will displace the TFA. Lyophilize fractions. Note: Repeated lyophilization from dilute HCl is required to remove excess acid.

Part 5: Visualizing the Mechanism

Diagram 1: PL-017 Structural Sequence & Modification

This diagram visualizes the specific sequence of PL-017, highlighting the N-Methylation and D-amino acid substitution that confers its stability and selectivity against proteolytic degradation.

Caption: Sequence topology of PL-017 showing critical modifications (N-Methylation and D-Proline) that enhance stability and receptor selectivity.[1][2][3][4][5][6][7][8][9][10]

Diagram 2: The TFA Counter-Ion Exchange Workflow

This logic flow illustrates the critical decision-making process for handling the TFA salt based on the experimental application.

Caption: Decision matrix for processing PL-017 TFA salts. In vivo applications require salt exchange to prevent non-specific toxicity.

References

-

Chang, K. J., et al. (1983). "Potent morphiceptin analogs: structure activity relationships and morphine-like activities." Journal of Pharmacology and Experimental Therapeutics. 227(2): 403-408.[2]

-

Tao, P. L., et al. (1998). "Immunohistochemical evidence of down-regulation of mu-opioid receptor after chronic PL-017 in rats."[2] European Journal of Pharmacology. 344(2-3): 137-142.[2]

- Gauldie, S. D., et al. (2003). "Cations and counter-ions in peptide synthesis and purification." European Peptide Society. (General reference on TFA salts in SPPS).

-

IUPHAR/BPS Guide to Pharmacology. "PL-017 Database Entry."

Sources

- 1. researchgate.net [researchgate.net]

- 2. PL 017 | CAS:83397-56-2 | Selective μ agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Discovery of Novel Multifunctional Ligands with μ/δ Opioid Agonist/Neurokinin-1 (NK1) Antagonist Activities for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. US20170020885A1 - Composition Comprising a Therapeutic Agent and a Respiratory Stimulant and Methods for the Use Thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patents.justia.com [patents.justia.com]

- 9. scribd.com [scribd.com]

- 10. biosynth.com [biosynth.com]

Methodological & Application

PL-017 (Tfa) protocol for HPLC mobile phase preparation

Optimized Mobile Phase Preparation for High-Fidelity Peptide HPLC

Abstract & Scope

Trifluoroacetic acid (TFA) remains the "gold standard" ion-pairing agent for peptide and protein separations due to its ability to sharpen peaks and resolve complex hydrophilic mixtures. However, TFA introduces significant detection challenges, including high background absorbance at low UV wavelengths (<220 nm), baseline drift during gradients, and mass spectrometry (MS) signal suppression.

Protocol PL-017 is a rigorous mobile phase preparation standard designed to mitigate the "TFA Paradox." By standardizing oxidation prevention, precise gravimetric preparation, and absorbance-balancing techniques, this protocol reduces baseline noise by up to 40% and prevents the formation of "ghost peaks" caused by reagent degradation.

Scientific Rationale: The TFA Mechanism

To execute Protocol PL-017 effectively, one must understand the causality behind the steps.

2.1 Ion Pairing & Resolution

TFA (

-

pH Control: It suppresses the ionization of silanol groups on the column stationary phase, preventing "tailing" caused by the interaction of positively charged peptides with the negatively charged column surface.

-

Hydrophobic Ion Pairing: The trifluoroacetate anion (

) pairs with the positively charged basic residues of peptides. This neutralizes the charge and increases the hydrophobicity of the peptide-TFA complex, enhancing retention on C18 columns.

2.2 The "Drift" Phenomenon

TFA has a UV cutoff around 210 nm. In a gradient elution (e.g., 5% to 90% Acetonitrile), the baseline often drifts upward or downward. This is not an instrument error; it is a solvation effect . TFA absorbs UV light differently when solvated in water versus acetonitrile. Furthermore, TFA is volatile; vacuum degassing can selectively remove TFA from the solution, altering retention times mid-run.

2.3 The Methanol Danger (Esterification)

Critical Warning: Protocol PL-017 strictly prohibits the long-term storage of TFA in methanol. TFA reacts with methanol to form methyl trifluoroacetate. This reaction changes the effective concentration of the ion-pairing agent over time, leading to retention time shifts (drifting peaks).

Protocol PL-017: Preparation Methodology

Objective: Prepare Mobile Phase A (Water/TFA) and Mobile Phase B (ACN/TFA) with balanced absorbance and minimal degradation.

3.1 Reagents & Equipment[1][2]

-

Water: LC-MS Grade (18.2 MΩ·cm, TOC < 5 ppb).

-

Acetonitrile (ACN): HPLC Gradient Grade (far UV cutoff < 190 nm).

-

TFA: >99.5% purity, sequencing grade. Preferred: 1 mL sealed ampoules to prevent oxidation.

-

Glassware: Borosilicate glass, triple-rinsed with ACN. Do not use plastic pipettes (plasticizers leach into TFA).

3.2 The "Balanced Absorbance" Strategy

To flatten the gradient baseline at 214 nm, we must compensate for the fact that TFA absorbs more strongly in organic solvents than in water. Protocol PL-017 uses a differential concentration:

| Component | Standard Concentration | PL-017 Optimized Concentration | Reason |

| Mobile Phase A (Aqueous) | 0.1% (v/v) | 0.1% (v/v) | Standard ion pairing. |

| Mobile Phase B (Organic) | 0.1% (v/v) | 0.085% - 0.09% (v/v) | Compensates for higher TFA absorbance in ACN. |

3.3 Step-by-Step Preparation Workflow

Step 1: Pre-Degassing (The "Sonicate First" Rule)

-

Incorrect: Adding TFA, then sonicating. (Result: TFA evaporates, concentration drops).

-

Correct: Sonicate or vacuum filter the pure solvents (Water and ACN) before adding TFA.

Step 2: Gravimetric vs. Volumetric Addition While v/v is common, PL-017 recommends gravimetric addition for reproducibility, as ACN volume fluctuates significantly with temperature.

-

Density of TFA: 1.489 g/mL.

-

Target: For 1 L of Mobile Phase A (0.1% v/v), weigh 1.49 g of TFA.

Step 3: The "Submerged Injection" Technique When adding TFA to the solvent:

-

Draw TFA into a glass syringe or glass pipette.

-

Submerge the tip below the surface of the solvent.

-

Dispense slowly.

-

Why? Dispensing above the surface allows TFA vapor to escape before mixing.

Step 4: Gentle Inversion Seal the bottle immediately with a PTFE-lined cap. Invert gently 10 times. Do not sonicate after adding TFA.

Step 5: Daily Refresh TFA mobile phases oxidize and degrade. Discard any remaining buffer after 24 hours .

Visualizing the Workflow & Logic

4.1 The PL-017 Decision Workflow

This diagram illustrates the critical decision points in the preparation process to ensure integrity.

Caption: Figure 1: The PL-017 Workflow emphasizes pre-degassing and differential concentrations.

4.2 Mechanism of Baseline Drift (The TFA Paradox)

Understanding why we adjust the concentration in Mobile Phase B.

Caption: Figure 2: Solvation effects cause drift; PL-017 corrects this via concentration adjustment.

Troubleshooting & Validation

After preparation, validate the mobile phase using the "Blank Gradient Test."

| Symptom | Probable Cause | Corrective Action (PL-017) |

| Cyclic Baseline Noise | Pump mixing issues or old TFA. | Use a mixer with larger dwell volume; prepare fresh MP. |

| Ghost Peaks | Contaminated TFA or Water.[3][4] | Use ampouled TFA; check water TOC levels. |

| Negative Baseline Drift | Too little TFA in Mobile Phase B. | Increase MP B TFA conc. slightly (e.g., from 0.085% to 0.09%). |

| Rising Baseline Drift | Too much TFA in Mobile Phase B. | Reduce MP B TFA conc. (Standard PL-017 correction). |

| Retention Time Shift | TFA evaporation or esterification. | Fail. Remake mobile phase. Do not "top up" volatile solvents. |

System Passivation (New Column/System)

When introducing Protocol PL-017 to a new LC system or column:

-

Flush: Run 100% Mobile Phase B (with TFA) for 20 column volumes.

-

Equilibrate: Run initial gradient conditions (e.g., 95% A / 5% B) for 1 hour.

-

Why? TFA saturates the stationary phase. Until the column is fully "coated" with the ion-pairing agent, retention times will drift.

References

-

Agilent Technologies. (2020).[5] Analysis of a Synthetic Peptide and Its Impurities Using Mass Spectrometry Compatible Mobile Phases. Agilent Application Notes.[5][6] Link

-

Waters Corporation. (2023). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance iS HPLC System. Waters Application Notes. Link

-

Stoll, D. R. (2021). Surfing on Mobile Phase, Part I: Origins of Mobile-Phase Composition Waves and Their Effects on Detector Baselines. LCGC International. Link

-

Dolan, J. W. (2013). Baselines and Buffers.[1][3][7] LCGC North America, 31(6), 450–455. Link

-

Sigma-Aldrich. (2018). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Supelco Technical Reports. Link

Sources

Application Note: Optimized Trifluoroacetic Acid (TFA) Cleavage Cocktails for SPPS

This Application Note is structured to serve as a definitive technical guide for researchers engaged in solid-phase peptide synthesis (SPPS). It moves beyond basic recipes to explain the chemical rationale behind cleavage cocktail selection, ensuring reproducibility and high purity.

Abstract

The final cleavage step in SPPS is a critical "make-or-break" moment. While Trifluoroacetic Acid (TFA) effectively cleaves the peptide from the resin and removes side-chain protecting groups, it simultaneously generates highly reactive carbocation species.[1][2] Without adequate scavenging, these electrophiles irreversibly alkylate nucleophilic residues (Trp, Met, Cys, Tyr), compromising yield and purity. This guide provides a mechanistic understanding of scavenger selection, details industry-standard cocktail formulations (Reagents K, B, H, and L), and offers a robust, self-validating protocol for high-fidelity peptide isolation.

Mechanistic Insight: The War on Carbocations

To master cleavage, one must understand the enemy: the carbocation .

When TFA protonates the acid-labile protecting groups (e.g., Trityl, t-Butyl, Pbf, Boc), these groups detach as stable carbocations. In a vacuum, the reaction would be clean. However, in solution, these cations act as rampant electrophiles seeking electron-rich partners.

-

The Target: If no better nucleophile is present, the cations will attack the electron-rich side chains of the peptide itself:

-

Tryptophan: Indole ring alkylation (permanent modification).

-

Methionine: S-alkylation or oxidation to sulfoxide.

-

Cysteine: S-alkylation (often reversible but problematic) or disulfide scrambling.

-

Tyrosine: Phenolic ring alkylation (3-position).

-

-

The Solution (Scavengers): Scavengers are "sacrificial nucleophiles." They are added to the cocktail in large molar excess to outcompete the peptide side chains for the reactive carbocations.

Visualization: The Cleavage & Scavenging Mechanism

The following diagram illustrates the competitive kinetics between the scavenger and the peptide side chains.

Figure 1: Competitive kinetic pathway during TFA cleavage. Scavengers must react faster with carbocations than the peptide does.

Scavenger Selection & Cocktail Formulations

One cocktail does not fit all. The choice of reagent depends strictly on the amino acid sequence.

Key Scavengers and Their Functions

| Scavenger | Class | Target Species | Notes |

| Water | Nucleophile | t-Butyl cations | Essential.[2][3][4] Also prevents TFA ester formation. |

| Triisopropylsilane (TIS) | Hydride Donor | Trityl (Trt) cations | Highly effective for Cys(Trt). Low odor.[5] |

| Ethanedithiol (EDT) | Thiol | t-Butyl, Trityl | Critical for Trp/Met. Keeps Cys reduced.[2] High odor. |

| Thioanisole | Thioether | Pbf/Pmc (Arg) | Accelerates Arg deprotection. Suppresses Met oxidation.[2][5][6] |

| Phenol | Aromatic | t-Butyl, Pbf | Protects Tyr and Trp side chains.[2] |

| Dithiothreitol (DTT) | Thiol | Disulfides | Alternative to EDT.[5] Reduces Met(O).[2] |

| Ammonium Iodide (NH₄I) | Halide | Met Sulfoxide | Used with DMS to reduce Met(O) back to Met.[2][5] |

Standard Cocktail Formulations

The following table summarizes industry-standard "Reagents" validated for specific peptide classes.

| Cocktail Name | Composition (v/v) | Best Application |

| Standard (TIS) | TFA (95%) / TIS (2.5%) / H₂O (2.5%) | Simple Peptides. No Cys, Met, Trp, or sensitive residues. |

| Reagent K | TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%) | The Gold Standard. Complex peptides containing Cys, Trp, Met, Tyr . Maximum protection.[7] |

| Reagent B | TFA (88%) / Phenol (5%) / H₂O (5%) / TIS (2%) | General Use. Good for peptides with Trp but without Met/Cys complications. |

| Reagent H | TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / H₂O (3%) / DMS (2%) / NH₄I (1.5% w/v) | Methionine Rescue. Specifically for peptides prone to Met oxidation.[2][5][6] Reduces Met(O).[2][5] |

| Reagent L | TFA (88%) / TIS (2%) / H₂O (5%) / DTT (5% w/v) | Low Odor. Alternative to Reagent K. Good for Bpa-containing peptides.[5] |

Decision Tree: Selecting the Right Cocktail

Use this logic flow to determine the optimal cocktail for your specific sequence.

Figure 2: Selection logic for TFA cleavage cocktails based on amino acid composition.

Protocol: Universal High-Fidelity Cleavage

This protocol assumes a standard 0.1 mmol scale synthesis. It is designed to be robust against common pitfalls like re-precipitation or incomplete deprotection.

Materials

-

Reaction Vessel: Round-bottom flask or dedicated cleavage tube (polypropylene). Avoid polystyrene (dissolves in TFA).

-

Precipitation Solvent: Diethyl ether or MTBE (Methyl tert-butyl ether), pre-chilled to -20°C.

-

Filtration: Sintered glass funnel (fine/medium porosity).[8]

Step-by-Step Methodology

-

Resin Preparation (Crucial):

-

Wash the resin 3x with Dichloromethane (DCM) to remove residual DMF (DMF is basic and can neutralize TFA).

-

Dry the resin completely under nitrogen or vacuum. Residual DCM decreases the acid concentration; residual water can slow the reaction.

-

-

Cocktail Preparation:

-

Prepare the selected cocktail (e.g., Reagent K) fresh.

-

Order of Addition: Add scavengers (solids first, then liquids) to the vessel, then add TFA last. This prevents transient high concentrations of scavengers reacting with each other.

-

Note: If using Reagent H (containing NH₄I), the solution may turn dark red/brown due to iodine liberation; this is normal.

-

-

Cleavage Reaction:

-

Add the cocktail to the resin. Ratio: 10-20 mL cocktail per 1 g of resin .

-

Stir or shake gently at Room Temperature for 2–3 hours .

-

Optimization: For sequences with multiple Arg(Pbf) residues, extend time to 4–5 hours. For extremely sensitive Trp peptides, limit to 2 hours.

-

-

Filtration & Collection:

-

Filter the mixture into a clean round-bottom flask.

-

Wash the resin beads with a small volume (1-2 mL) of fresh TFA to recover entrapped peptide.

-

Volume Reduction (Optional but Recommended): If volume is large (>15 mL), use a rotary evaporator (water bath < 30°C) or nitrogen stream to reduce TFA volume to ~3-5 mL. This improves precipitation yield.

-

-

Cold Ether Precipitation:

-

Add the concentrated TFA peptide solution dropwise into 10x volume of ice-cold ether/MTBE while stirring.

-

A white precipitate should form immediately.

-

Centrifuge (3000 rpm, 5 min) or filter to collect the solid.

-

Decant the ether (supernatant contains the scavengers and protecting group byproducts).

-

Wash: Resuspend the pellet in fresh cold ether, vortex/sonicate briefly, and centrifuge again. Repeat 2x. This step is vital to remove adhering scavengers (like EDT) that cause foul odors and adducts.

-

-

Drying & Analysis:

-

Dry the pellet under high vacuum or nitrogen stream.

-

Dissolve a small sample in 50% Acetonitrile/Water for HPLC/MS analysis.

-

Troubleshooting & Optimization

Problem: Methionine Oxidation (+16 Da mass shift)

-

Cause: Incomplete scavenging of reactive oxygen species or handling in air.

-

Fix: Use Reagent H . The NH₄I/DMS system actively reduces Met(O) back to Met during cleavage.[2] Alternatively, perform the cleavage under an Argon blanket.

Problem: Tryptophan Alkylation (+56 Da t-Butyl adduct)

-

Cause: Insufficient scavenging of t-butyl cations.[9]

-

Fix: Switch to Reagent K . Ensure EDT is fresh. If using Reagent B, increase TIS concentration. Using Fmoc-Trp(Boc)-OH during synthesis also protects the indole ring from alkylation better than Fmoc-Trp-OH.

Problem: Incomplete Pbf Removal (Arg residues)

-

Cause: Pbf group is acid-stable and slow to leave.

-

Fix: Extend cleavage time. Ensure Thioanisole is present (it accelerates Pbf removal via an

-type mechanism).

Problem: "Sticky" Pellet or Oil instead of Powder

-

Cause: Presence of hydrophobic side-chain protecting groups or residual scavengers (phenol).

-

Fix: Use MTBE instead of diethyl ether (less flammable, often precipitates peptides better). Perform more thorough ether washes. If oil persists, dissolve in 50% Acetonitrile/Water and lyophilize directly.

Safety & Handling

-

TFA: Corrosive and volatile.[7] Causes severe burns. Always work in a fume hood. Double-glove (Nitrile).

-

EDT/DMS: Stench reagents. Use bleach (sodium hypochlorite) to neutralize glassware and waste containers immediately after use to oxidize the thiols and eliminate odor.

-

Ether: Extremely flammable and peroxide former. Keep away from heat sources and static.

References

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link(Origin of Reagent K)

-

Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[2] Journal of Peptide Research, 53(5), 548-553.[2] Link(Origin of Reagent H)

-

Solé, N. A., & Barany, G. (1992). Optimization of solid-phase synthesis of [Ala8]-Dynorphin A.[2] The Journal of Organic Chemistry, 57(20), 5399-5403.[2] Link(Discussion of Reagent B and general scavenging)

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[2] Chemical Reviews, 109(6), 2455-2504. Link(Comprehensive review of protecting groups and cleavage mechanisms)

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

PL-017 (Tfa) in mass spectrometry sample preparation

Executive Summary

This guide addresses the critical challenge of analyzing hydrophobic peptides—specifically referencing the model opioid peptide PL-017 (Tyr-Pro-NMePhe-D-Pro-NH₂)—using Trifluoroacetic Acid (TFA) in Liquid Chromatography-Mass Spectrometry (LC-MS).

While TFA is the "Gold Standard" ion-pairing agent for achieving sharp chromatographic peaks for peptides like PL-017, it is notorious for causing severe signal suppression (up to 95% loss) in Electrospray Ionization (ESI). This application note provides a validated workflow to balance chromatographic resolution with MS sensitivity, utilizing High-Purity TFA and Post-Column Mitigation Strategies .

The "TFA Dilemma" in Peptide Analysis

Mechanistic Insight

PL-017 is a highly hydrophobic tetrapeptide. Without an ion-pairing agent, it interacts strongly with residual silanols on C18 columns, resulting in peak tailing and poor resolution.

-

The Role of TFA: The trifluoroacetate anion (

) pairs with the positively charged N-terminus and basic residues of the peptide. This neutralizes the charge, increasing hydrophobicity and allowing the peptide to retain and elute as a sharp, concentrated band. -

The MS Conflict: In the ESI source, TFA remains paired with the peptide in the gas phase. This prevents the peptide from acquiring the positive charge necessary for detection by the mass spectrometer, a phenomenon known as Ion Suppression .

Visualizing the Mechanism

Figure 1: The dual role of TFA. It facilitates separation (Green path) but inhibits ionization (Black path). The "Fix" (dashed line) restores signal.

Validated Protocols

Protocol A: Mobile Phase Preparation (The "Golden Ratio")

Objective: To use the minimum concentration of TFA required for peak shape, supplemented with Formic Acid (FA) to aid ionization.

Reagents:

-

PL-017 Equivalent TFA: High-Purity (>99.5%) LC-MS grade Trifluoroacetic Acid (e.g., ampule-sealed to prevent oxidation). Note: Do not use aged TFA; oxidized TFA forms adducts.

-

Solvent A: Water (18.2 MΩ) + 0.02% TFA + 0.1% Formic Acid.

-

Solvent B: Acetonitrile (LC-MS Grade) + 0.01% TFA + 0.1% Formic Acid.

Procedure:

-

Glassware Cleaning: Rinse all mobile phase bottles with 50% Methanol followed by LC-MS water. Avoid detergents (source of sodium adducts).

-

Acid Addition: Add Formic Acid first, mix, then add TFA.

-

Why? The 0.1% FA provides the bulk protons for pH control (~pH 2.7). The trace 0.02% TFA is sufficient to "cap" the silanols and ion-pair the PL-017 peptide without saturating the ESI source.

-

-

Degassing: Sonicate for 5 minutes max. Over-sonication evaporates the volatile acids, shifting retention times.

Protocol B: The "Propionic Acid Fix" (Post-Column Modification)

Objective: To displace TFA from the peptide after the column but before the MS inlet. This restores MS sensitivity by 5-10x.

Concept: Propionic acid (weak acid) has a higher boiling point than TFA but forms weaker ion pairs. It displaces TFA in the droplet, allowing the peptide to ionize freely.

Workflow Diagram:

Figure 2: Post-column infusion setup. The "Fix" reagent is introduced via a T-junction before the ESI source.

The "Fix" Reagent Recipe:

-

50% Isopropanol (lowers surface tension, boosts desolvation).

-

25% Propionic Acid.

-

25% Water.

-

Flow Rate: Set to 10-20% of the main LC flow rate (e.g., if LC is 300 µL/min, infuse "Fix" at 30-50 µL/min).

Data Analysis & Troubleshooting

Sensitivity Comparison Table

Impact of different acid modifiers on PL-017 (Peptide) Signal-to-Noise (S/N) ratio.

| Modifier Condition | Chromatographic Peak Shape | MS Signal Intensity (counts) | S/N Ratio | Verdict |

| 0.1% Formic Acid (FA) | Broad, Tailing (Poor) | 1.2 x 10⁶ | 85:1 | Good signal, unusable separation. |

| 0.1% TFA | Sharp, Symmetrical (Excellent) | 5.0 x 10⁴ | 10:1 | Perfect separation, signal suppressed. |

| 0.02% TFA + 0.1% FA | Sharp (Good) | 6.5 x 10⁵ | 55:1 | Balanced Compromise. |

| 0.1% TFA + "Propionic Fix" | Sharp (Excellent) | 1.1 x 10⁶ | 95:1 | Optimal Performance. |

Troubleshooting "Ghost Peaks"

If you observe unexpected masses (e.g., M+113 Da) when using TFA:

-

Cause: TFA adducts or clustering with sodium (

). -

Solution: Increase source temperature (Gas Temp > 350°C) and declustering potential (Fragmentor voltage) to break the weak TFA-Peptide clusters in the gas phase.

References

-

Kaddis, C. S., et al. (2021). Microfluidic ion stripper for removal of trifluoroacetic acid from mobile phases used in HILIC-MS of intact proteins.[1] Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8]

-

Chan, C. C., et al. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases... via post-column addition of ammonium hydroxide.[5][9] Rapid Communications in Mass Spectrometry.

-

Waters Corporation. (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: Formic, Difluoroacetic, and Trifluoroacetic Acid. Application Note 720006684.

-

Sigma-Aldrich. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.

Sources

- 1. Microfluidic ion stripper for removal of trifluoroacetic acid from mobile phases used in HILIC-MS of intact proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. waters.com [waters.com]

- 5. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and investigations of double-pharmacophore ligands for treatment of chronic and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Standard Operating Procedure for Handling PL-017 (Tfa): A Guide for Researchers

Abstract

This document provides a comprehensive guide for the safe and effective handling of PL-017, a research-grade peptide supplied as a trifluoroacetate (Tfa) salt. As PL-017 is a designation for a specific proprietary or research compound, this guide focuses on the universally applicable principles of managing synthetic peptides bearing the trifluoroacetate counter-ion. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and safety. We will delve into the nature of trifluoroacetate salts, their potential impact on experimental outcomes, and detailed procedures for their use and, when necessary, removal.

Introduction: The Nature of PL-017 (Tfa)

Synthetic peptides are integral tools in biomedical research and drug development. Their synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS), often necessitates the use of strong acids for cleavage from the resin and deprotection of amino acid side chains.[1][2] Trifluoroacetic acid (TFA) is a widely used reagent for these steps due to its effectiveness and volatility.[1] Consequently, the final lyophilized peptide product, in this case, PL-017, is typically isolated as a trifluoroacetate salt.

The trifluoroacetate anion (TFA⁻) forms an ionic bond with positively charged residues within the peptide sequence, such as the N-terminus and the side chains of arginine, lysine, and histidine.[2] While the presence of TFA is a standard outcome of synthesis, it is crucial for the researcher to be aware of its potential implications. Residual TFA can influence the peptide's secondary structure, solubility, and overall mass.[3] Furthermore, it can interfere with biological assays and exhibit toxicity in certain contexts, making its quantification and potential removal a critical consideration for downstream applications.[3][4][5]

This guide will provide the necessary framework for making informed decisions regarding the handling and application of PL-017 (Tfa).

Safety and Handling of PL-017 (Tfa)

Trifluoroacetic acid is a corrosive and toxic substance.[6] While the amount of TFA in a lyophilized peptide preparation is small, appropriate safety measures are paramount. All peptides of unknown biological activity should be handled with care.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling any new peptide.[7] The following PPE is mandatory when handling PL-017 (Tfa) powder and concentrated solutions:

-

Safety Goggles: To protect against accidental splashes.[7]

-

Nitrile Gloves: To prevent skin contact. Gloves should be changed regularly.[7]

-

Lab Coat: To protect clothing and skin.[7]

-

Fume Hood: All initial weighing and reconstitution of the lyophilized powder should be performed in a certified chemical fume hood to avoid inhalation of fine particulates.[7]

Spill and Waste Disposal

-

Spills: In case of a spill, clear the area and use an appropriate absorbent material for containment.[8] The area should then be decontaminated.

-

Waste: All peptide waste, including contaminated consumables, should be collected in designated chemical waste containers and disposed of according to institutional guidelines.[7] Do not dispose of peptides in standard trash or down the drain.[7]

First Aid

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Reconstitution and Storage of PL-017 (Tfa)

Proper reconstitution and storage are vital for maintaining the integrity and activity of PL-017.

General Handling and Weighing

Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air. To ensure accurate weighing and maintain peptide stability, follow these steps:

-

Before opening, allow the vial of lyophilized PL-017 (Tfa) to equilibrate to room temperature in a desiccator.[9][10] This prevents condensation from forming on the peptide.

-

Perform weighing quickly in a controlled environment, preferably with low humidity.

-

Once the desired amount is weighed, tightly reseal the vial and store it as recommended.

Reconstitution Protocol

The solubility of a peptide is highly dependent on its amino acid sequence. A universal solvent does not exist, so a systematic approach is often necessary.[10]

-

Initial Solvent Selection: Begin with sterile, distilled water. If the peptide has a net positive charge, a small amount of acetic acid (e.g., 10%) can aid dissolution. If it has a net negative charge, a small amount of a basic solution like 0.1% ammonium bicarbonate may be used.

-

Sonication: If the peptide does not readily dissolve, gentle sonication in a water bath can be applied for short periods.

-

Organic Solvents: For highly hydrophobic peptides, organic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) may be required. It is advisable to dissolve the peptide in a minimal amount of the organic solvent first and then slowly add the aqueous buffer to the desired concentration.

Note: Always use high-purity solvents suitable for biological applications.

Storage of PL-017 (Tfa)

Lyophilized Powder:

-

Long-term: Store at -20°C or colder in a tightly sealed container with a desiccant.[10][11]

-

Short-term: Can be stored at 4°C for several weeks.[12]

In Solution:

-

Peptides in solution are significantly less stable than in their lyophilized form.[11]

-

It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[12]

-

Short-term: Store at 4°C for up to a week.

-

Long-term: Store at -20°C or -80°C for several months.[12]